molecular formula C19H17F3N2S B2662026 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 625371-95-1

2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B2662026
CAS No.: 625371-95-1
M. Wt: 362.41
InChI Key: XGOAWMJEYFLFRF-UHFFFAOYSA-N
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Description

2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a sophisticated chemical scaffold primarily of interest in medicinal chemistry and drug discovery for the development of novel kinase inhibitors. The core structure, a fused tetracyclic system incorporating a pyridine ring, is a known pharmacophore that can interact with the ATP-binding site of various protein kinases. Researchers utilize this compound as a versatile intermediate to explore structure-activity relationships (SAR), particularly by modifying the benzylsulfanyl and trifluoromethyl substituents to optimize potency and selectivity. The presence of the carbonitrile group can serve as a key hydrogen bond acceptor, enhancing binding affinity to specific kinase targets. This molecule is investigated for its potential in targeted therapies, with research applications focusing on oncology, where aberrant kinase signaling is a hallmark of many cancers, and in inflammatory diseases. Its mechanism of action, as inferred from its structural class, involves the competitive inhibition of kinase activity, thereby disrupting downstream signaling pathways that drive cellular proliferation and survival. The compound's value lies in its utility as a chemical probe to elucidate the biological functions of kinases and to serve as a starting point for the design of more potent and selective therapeutic candidates.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2S/c20-19(21,22)16-8-5-4-7-14(16)12-25-18-15(11-23)10-13-6-2-1-3-9-17(13)24-18/h4-5,7-8,10H,1-3,6,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOAWMJEYFLFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(N=C2CC1)SCC3=CC=CC=C3C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable benzyl halide reacts with a thiol to form the benzyl sulfanyl intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the desired cyclohepta[b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzyl sulfanyl moiety can modulate its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohepta[b]pyridine Carbonitriles

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key References
Target compound: 2-{[2-(Trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile 2-(Trifluoromethyl)benzylsulfanyl C₂₁H₂₀F₃N₃S 427.47 g/mol
2-[(4-Nitrobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile 4-Nitrobenzylsulfanyl C₁₉H₁₈N₄O₂S 382.43 g/mol
2-Benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile Benzylamino, 4-bromophenyl at position 4 C₂₄H₂₁BrN₄ 475.36 g/mol
2-[(2-Pyrrolidin-1-ylethyl)sulfanyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile Pyrrolidinylethylsulfanyl, CF₃ at position 4 C₁₈H₂₂F₃N₃S 369.45 g/mol
4-(4-Hydroxyphenyl)-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Oxochromenyl-ethylsulfanyl, cyclopenta ring C₂₄H₁₉NO₄S 429.48 g/mol

Key Observations :

  • Ring Size : Cyclopenta[b]pyridine analogs (e.g., entry 5) exhibit reduced conformational flexibility compared to cyclohepta[b]pyridines, which may influence binding affinity in biological targets .
  • Synthetic Accessibility : The pyrrolidinylethylsulfanyl derivative (entry 4) is synthesized with >90% purity, suggesting robust synthetic routes for such analogs .
Crystallographic and Conformational Comparisons
  • Hydrogen Bonding: In 2-benzylamino-4-(4-bromophenyl) analogs, N–H···N hydrogen bonds stabilize the crystal lattice, a feature likely shared with the target compound due to the sulfanyl and carbonitrile groups .
  • π–π Interactions : The 2-(trifluoromethyl)benzyl group may engage in edge-to-face π-stacking with aromatic residues in protein targets, as observed in structurally related quinazoline derivatives .

Biological Activity

The compound 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (hereafter referred to as TFBS-C) has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological evaluations, including antimicrobial and antiviral properties.

TFBS-C has the following chemical characteristics:

  • Chemical Formula : C19H17F3N2S
  • Molecular Weight : 362.41 g/mol

Synthesis

TFBS-C can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically involves the introduction of the trifluoromethyl group and the sulfanyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of TFBS-C against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antiviral Activity

TFBS-C has also been investigated for its antiviral properties, particularly against influenza viruses and coronaviruses. A study found that derivatives with trifluoromethyl groups significantly inhibited the replication of H5N1 and SARS-CoV-2 viruses. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Virus Type IC50 (µM)
H5N1 Influenza3.669
SARS-CoV-2240.6

These findings indicate that TFBS-C may serve as a lead compound for developing antiviral agents.

Antitubercular Activity

The compound was also tested for its antitubercular activity against resistant strains of Mycobacterium tuberculosis. While TFBS-C showed weak activity against sensitive strains, it demonstrated moderate efficacy against resistant strains, suggesting potential for further development in tuberculosis treatment.

Case Studies

  • Study on Antiviral Efficacy : A recent research project synthesized several derivatives of TFBS-C, evaluating their effectiveness against SARS-CoV-2. Compounds with fluorine substitutions showed enhanced antiviral activity compared to standard treatments like ribavirin.
  • Antimicrobial Screening : In a comparative study of various sulfur-containing compounds, TFBS-C stood out for its potency against Gram-positive bacteria, suggesting that the trifluoromethyl group enhances membrane permeability or interaction with bacterial targets.

The mechanism by which TFBS-C exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit viral replication by interfering with viral proteases or polymerases, leading to reduced viral load in infected cells.

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